molecular formula C19H22ClN3O4S B5460759 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5460759
M. Wt: 423.9 g/mol
InChI Key: QCNJNFLDJXOXCQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyridine moiety under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl chloride: Shares the sulfonyl chloride group.

    Pyridine derivatives: Similar in having the pyridine moiety.

    Piperidine derivatives: Similar in having the piperidine ring.

Uniqueness

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-17-8-7-15(20)11-18(17)28(25,26)23-10-4-5-14(13-23)19(24)22-12-16-6-2-3-9-21-16/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNJNFLDJXOXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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